Technical Monograph: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Technical Monograph: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid
Abstract
2-Amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-diCl-Phe) is a non-canonical, halogenated phenylalanine analogue used extensively in medicinal chemistry and structural biology.[1] Distinguished by the presence of chlorine atoms at the ortho and meta positions of the phenyl ring, this molecule serves as a critical steric and electronic probe for mapping the binding pockets of Monoamine Transporters (MATs) and designing proteolytic-resistant peptides. This guide details its physicochemical identity, synthetic pathways, biological applications, and specific handling protocols for solid-phase peptide synthesis (SPPS).[1]
Chemical Identity & Structural Significance
The introduction of two chlorine atoms onto the phenylalanine scaffold fundamentally alters the molecule's electronic landscape and steric profile.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-amino-3-(2,3-dichlorophenyl)propanoic acid |
| Common Name | 2,3-Dichlorophenylalanine |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| CAS (DL-mix) | 10329-98-3 |
| CAS (L-isomer) | 110300-04-4 |
| pKa (COOH) | ~2.2 (Acidic shift due to electron-withdrawing Cl) |
| pKa (NH₂) | ~9.1 |
| LogP (Est.) | 2.5 – 2.8 (Significantly more lipophilic than Phe) |
Structural Logic
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Steric Bulk: The 2-position (ortho) chlorine introduces significant steric hindrance, restricting rotation around the Cβ-Cγ bond.[1] This forces the side chain into specific rotameric conformations, useful for freezing bioactive conformations in peptide ligands.
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Electronic Effects: The electron-withdrawing nature (inductive effect, -I) of the dichlorophenyl ring reduces the electron density of the aromatic system, weakening cation-π interactions compared to native Phenylalanine.[1]
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Lipophilicity: The addition of halogens increases membrane permeability and hydrophobic interaction potential within receptor pockets.
Synthetic Pathways[1]
High-purity synthesis of 2,3-diCl-Phe typically utilizes the Erlenmeyer-Plöchl Azlactone Synthesis followed by enzymatic resolution to isolate the bioactive L-enantiomer.[1]
Pathway Logic
The synthesis begins with the condensation of 2,3-dichlorobenzaldehyde with N-acetylglycine.[1] This route is preferred over direct alkylation due to the commercial availability of the aldehyde and the stability of the intermediate azlactone.
Synthetic Workflow Diagram
Figure 1: Stepwise synthesis from commercially available aldehyde precursor to enantiomerically pure amino acid.
Enzymatic Resolution (Critical Step)
Chemical synthesis yields a racemic (DL) mixture.[1] For biological applications, the L-isomer is required.[1]
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Acetylation: Treat DL-2,3-diCl-Phe with acetic anhydride to form N-Acetyl-DL-2,3-diCl-Phe.
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Digestion: Incubate with Aspergillus acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-isomer's amide bond.[1]
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Separation: The free L-amino acid is separated from the unreacted N-acetyl-D-amino acid via ion-exchange chromatography or solvent extraction (the free amino acid is water-soluble; the protected D-isomer extracts into organic solvent at acidic pH).[1]
Medicinal Chemistry Applications
Probing Monoamine Transporters (MATs)
2,3-diCl-Phe is a vital tool for studying the substrate specificity of Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1]
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Mechanism: The "ortho" chlorine clashes with residues in the S1 binding pocket of the transporter. If a transporter tolerates 2,3-diCl-Phe, it indicates a spacious or flexible S1 pocket.[1]
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Selectivity: It is often used to differentiate between SERT and DAT binding profiles.[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Structure-Activity Relationship (SAR) map detailing how chlorination influences biological interaction.[1][2]
Experimental Protocol: Fmoc-Protection for SPPS
To use 2,3-diCl-Phe in solid-phase peptide synthesis (SPPS), the N-terminus must be protected with the Fmoc (9-fluorenylmethoxycarbonyl) group.[1]
Objective: Synthesize Fmoc-2,3-dichloro-L-phenylalanine.
Reagents
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L-2,3-Dichlorophenylalanine (1.0 eq)[1]
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Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]
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Sodium Carbonate (Na₂CO₃) (2.0 eq)
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Dioxane / Water (1:1 v/v)
Step-by-Step Methodology
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Dissolution: In a round-bottom flask, dissolve 10 mmol of L-2,3-diCl-Phe in 25 mL of 10% Na₂CO₃ solution. Ensure pH is >9.0.
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Addition: Add 25 mL of Dioxane. Cool the mixture to 0°C on an ice bath.
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Reaction: Slowly add 11 mmol of Fmoc-OSu dissolved in minimal dioxane dropwise over 30 minutes.
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Incubation: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: CHCl₃/MeOH/AcOH 85:10:5).[1]
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Workup:
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Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The Fmoc-protected amino acid will precipitate as a white solid.[1]
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Isolation: Extract the precipitate into Ethyl Acetate (3x 50 mL). Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.[1]
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Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield pure Fmoc-2,3-dichloro-L-phenylalanine.
Validation:
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HPLC: Purity >98%.
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NMR: Confirm absence of succinimide peaks and presence of Fmoc aromatic protons (7.2–7.8 ppm).
References
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General Synthesis of Phenylalanine Analogues
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Monoamine Transporter Studies
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Source:
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Context: Describes the S1 binding pocket where 2,3-diCl-Phe acts as a steric probe.[1]
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Fmoc Solid Phase Peptide Synthesis
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Pharmacological Characterization
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Source:
- Context: Methodology for determining Ki values of halogen
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